

physical properties of cyclobutyl methyl ether

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *methoxycyclobutane*

Cat. No.: B091622

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of Cyclobutyl Methyl Ether

Introduction

Cyclobutyl methyl ether, with the chemical formula $C_5H_{10}O$, is an organic compound classified as an ether.^[1] A thorough understanding of its physical properties is paramount for its application in research, particularly in drug development and chemical synthesis, where it may be used as a solvent or an intermediate. This guide provides a detailed overview of the key physical characteristics of cyclobutyl methyl ether, methodologies for their experimental determination, and a visualization of the interplay between these fundamental properties.

Core Physical Properties

The physical properties of a substance are crucial for its identification, purification, and application. The table below summarizes the known quantitative physical data for cyclobutyl methyl ether.

Property	Value	Units
Molecular Formula	$C_5H_{10}O$	
Molecular Weight	86.1323	g/mol
Boiling Point	81.6	°C at 760 mmHg
Density	0.87	g/cm ³
Refractive Index	1.416	
Vapor Pressure	90.5	mmHg at 25°C

Source: ChemNet[1]

Experimental Protocols for Property Determination

Accurate determination of physical properties is essential for verifying the purity and identity of a chemical compound. The following sections detail standard experimental procedures for measuring the key physical properties of cyclobutyl methyl ether.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2][3][4] A common and efficient method for determining the boiling point of a small liquid sample is the capillary method.[4][5]

Apparatus:

- Thiele tube or Mel-Temp apparatus
- Thermometer
- Small test tube or sample vial
- Capillary tube (sealed at one end)
- Heat source (e.g., Bunsen burner or heating mantle)

- Mineral oil or other suitable heating fluid

Procedure:

- A few milliliters of cyclobutyl methyl ether are placed into the small test tube.[3]
- A capillary tube, sealed at one end, is inverted and placed into the liquid sample in the test tube.[5]
- The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The entire assembly is immersed in a Thiele tube filled with mineral oil, or placed in a Mel-Temp apparatus.[5]
- The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.
- Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.
- The heat source is then removed, and the liquid is allowed to cool.
- The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[4]

Determination of Density

Density is the mass of a substance per unit volume.[6] For a liquid like cyclobutyl methyl ether, this can be determined with high accuracy using basic laboratory equipment.[7][8]

Apparatus:

- Graduated cylinder or pycnometer (for higher precision)
- Electronic balance

Procedure:

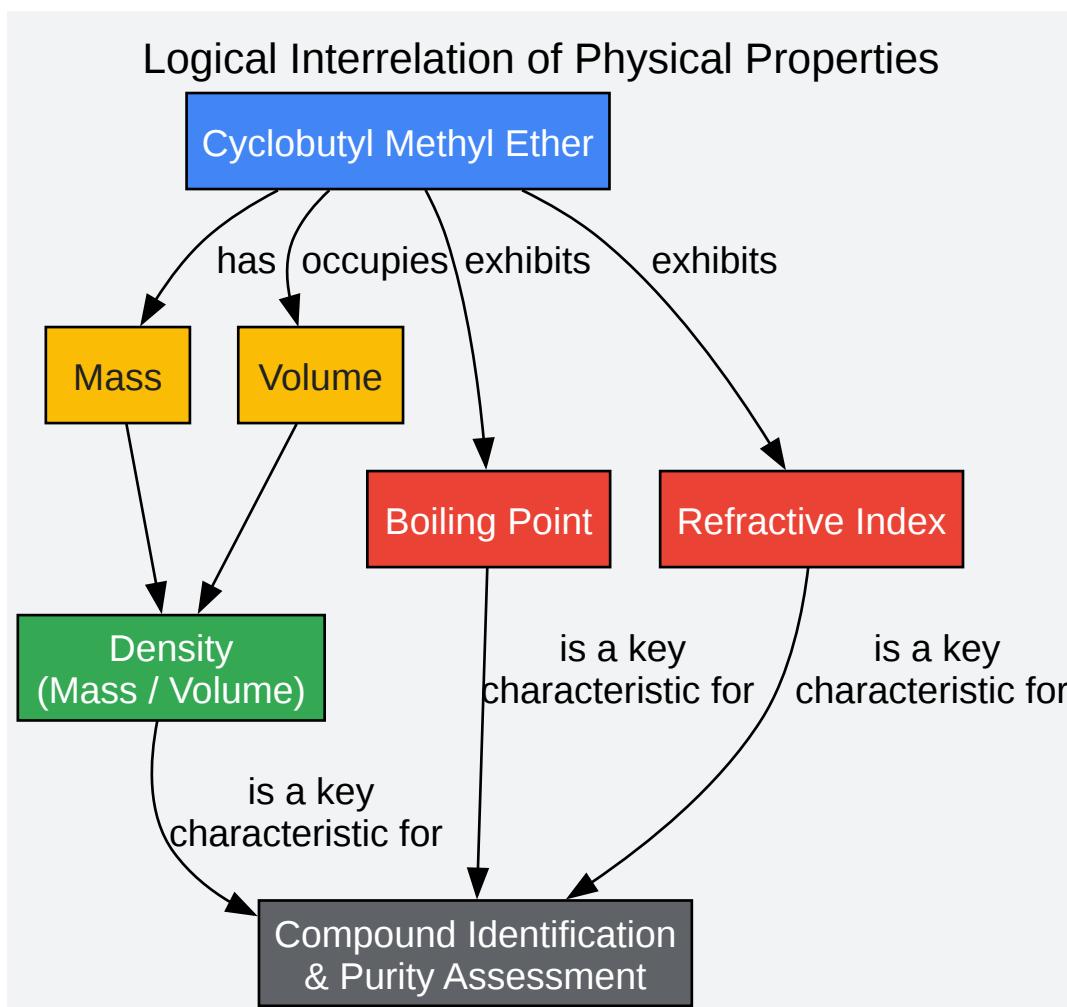
- The mass of a clean, dry graduated cylinder is measured using an electronic balance.[7]
- A specific volume of cyclobutyl methyl ether is carefully measured into the graduated cylinder, reading the volume from the bottom of the meniscus.[7]
- The combined mass of the graduated cylinder and the ether is measured.[7]
- The mass of the cyclobutyl methyl ether is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.
- The density is then calculated using the formula: Density = Mass / Volume.[6]
- For improved accuracy, the procedure should be repeated multiple times, and the average density calculated. The temperature should also be recorded as density is temperature-dependent.[7]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property that is sensitive to temperature and the wavelength of light used.[9]

Apparatus:

- Abbe refractometer
- Constant temperature water bath
- Dropper or pipette


Procedure:

- The Abbe refractometer is calibrated using a standard sample with a known refractive index, such as distilled water.
- The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.

- A few drops of cyclobutyl methyl ether are placed on the surface of the lower prism using a dropper.
- The prisms are closed and locked. If the sample is volatile, this should be done quickly.
- The refractometer is connected to a constant temperature water bath set to a standard temperature, typically 20°C or 25°C.
- While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions is sharp and centered in the crosshairs.
- The refractive index value is read directly from the instrument's scale.

Logical Relationships of Physical Properties

The physical properties of a compound are interconnected. The following diagram illustrates the logical flow from fundamental properties to derived and identifying characteristics for cyclobutyl methyl ether.

[Click to download full resolution via product page](#)

Caption: Interrelation of physical properties for compound identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cyclobutyl methyl ether | 18593-33-4 [chemnet.com]
- 2. phillysim.org [phillysim.org]
- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. Video: Boiling Points - Concept [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- To cite this document: BenchChem. [physical properties of cyclobutyl methyl ether]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b091622#physical-properties-of-cyclobutyl-methyl-ether\]](https://www.benchchem.com/product/b091622#physical-properties-of-cyclobutyl-methyl-ether)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com